N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide

Description

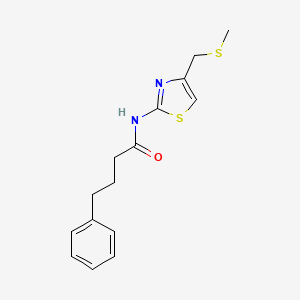

N-(4-((Methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide is a thiazole-containing amide derivative characterized by a phenylbutanamide backbone linked to a thiazole ring substituted with a (methylthio)methyl group at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c1-19-10-13-11-20-15(16-13)17-14(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCUENJQHWYUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide typically involves the formation of the thiazole ring followed by the introduction of the phenylbutanamide moiety. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazole ring. The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent. The final step involves the acylation of the thiazole derivative with 4-phenylbutanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with nucleic acids and proteins, disrupting their normal function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on variations in the thiazole substituents, amide backbone, and appended functional groups. Below is a comparative analysis with key compounds from the literature:

Key Differences and Implications

Backbone Flexibility: The phenylbutanamide backbone in the target compound provides greater conformational flexibility compared to rigid benzamide derivatives (e.g., 4d in ). This flexibility may enhance interactions with hydrophobic pockets in biological targets .

Substituent Effects :

- Methylthio (-SCH₃) : The target’s methylthio group is less polar than the sulfonamide (-SO₂NH-) in ’s compound, favoring better membrane permeability but lower solubility .

- Morpholine/Piperazine : Compounds like 4d and 11a incorporate nitrogen-rich substituents, enhancing solubility and enabling interactions with charged residues in enzymes (e.g., kinase ATP-binding sites) .

Spectral Characterization :

- The target compound’s ¹H/¹³C NMR spectra would likely show signals for the methylthio group (δ ~2.1 ppm for SCH₃ protons) and thiazole ring (δ 6.5–8.0 ppm for aromatic protons), analogous to methods used for 4d and 11a .

- IR spectroscopy could confirm the absence of tautomerization (e.g., thiol-thione equilibrium observed in triazole derivatives in ) due to the stable methylthio group .

Biological Activity :

- While direct data on the target compound’s activity is unavailable, structurally similar compounds (e.g., 4d, 11a) show kinase inhibition and antiproliferative effects. The methylthio group’s electron-donating nature may modulate electron density in the thiazole ring, affecting binding to redox-sensitive targets .

Biological Activity

N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a thiazole ring, a phenyl group, and a butanamide moiety, which contribute to its biological activity. The presence of the methylthio group is particularly noteworthy as it may influence the compound's interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, potentially inhibiting their activity, which is crucial in various metabolic pathways.

- Receptor Modulation : The compound could bind to certain receptors, altering their function and leading to physiological changes.

Antimicrobial Properties

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 50 µg/mL |

| Similar Thiazole Derivative | P. aeruginosa, K. pneumoniae | 40 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that thiazole-containing compounds can inhibit the proliferation of cancer cells. The following table summarizes findings related to the anticancer activity of related compounds:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 25 |

| Similar Thiazole Derivative | A549 | 30 |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including this compound). The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anticancer Potential : Research reported in Cancer Research highlighted the ability of thiazole derivatives to induce apoptosis in cancer cells. The study found that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in HeLa cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.